Sweetrex - 37370-41-5

Sweetrex

Catalog Number: EVT-1561196
CAS Number: 37370-41-5
Molecular Formula: C12H24O12
Molecular Weight: 360.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sweetrex is classified as an invert sugar. It is derived from sucrose through hydrolysis, which can be catalyzed by either acid or enzymatic methods. This classification places it within the broader category of carbohydrates, specifically under simple sugars or monosaccharides when broken down into glucose and fructose.

Synthesis Analysis

Methods

Sweetrex can be synthesized via two primary methods: acid hydrolysis and enzymatic hydrolysis.

  1. Acid Hydrolysis:
    • Sucrose is mixed with water and an acid (commonly citric acid or cream of tartar) and then heated. The acid acts as a catalyst to break the glycosidic bond between glucose and fructose.
    • Typical conditions involve heating the mixture at elevated temperatures to facilitate the reaction.
  2. Enzymatic Hydrolysis:
    • In this method, invertase (an enzyme derived from yeast) catalyzes the hydrolysis of sucrose into glucose and fructose.
    • The process is typically conducted at around 60°C with an optimal pH of approximately 5.0, taking about eight hours for complete conversion.

Technical Details

In industrial applications, large-scale production often employs enzyme-catalyzed hydrolysis due to its efficiency and the quality of the resulting syrup. Following hydrolysis, the syrup is concentrated using vacuum evaporation techniques to maintain color and quality while removing excess water.

Molecular Structure Analysis

Structure

The molecular formula for Sweetrex can be expressed as C12H22O11C_{12}H_{22}O_{11} when considering its composition as a mixture of glucose (C6H12O6C_6H_{12}O_6) and fructose (C6H12O6C_6H_{12}O_6).

Data

  • Molecular Weight: Approximately 342.30 g/mol
  • Structural Representation: The compound consists of two hexose sugars linked by a glycosidic bond that is cleaved during hydrolysis.
Chemical Reactions Analysis

Reactions

Sweetrex participates in several notable chemical reactions:

  1. Maillard Reaction: This reaction occurs between amino acids and reducing sugars (like those found in Sweetrex), leading to browning and flavor development in baked goods.
  2. Caramelization: When heated, Sweetrex undergoes caramelization, which produces a rich color and complex flavors essential for many culinary applications.

Technical Details

  • Common Reagents: Citric acid or cream of tartar for acid hydrolysis; invertase for enzymatic hydrolysis.
  • Conditions: Acidic conditions favor hydrolysis; specific temperature and pH are crucial for enzymatic reactions.
Mechanism of Action

The mechanism by which Sweetrex acts involves the enzymatic or acid-catalyzed hydrolysis of sucrose into glucose and fructose. This process increases sweetness levels significantly compared to sucrose alone, as both glucose and fructose are sweeter than their disaccharide precursor. Upon ingestion, these monosaccharides are rapidly absorbed into the bloodstream, providing a quick source of energy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear liquid
  • Odor: Mildly sweet
  • Solubility: Highly soluble in water due to its monosaccharide components.

Chemical Properties

  • pH Range: Typically around 5.0 when produced enzymatically.
  • Stability: Stable under normal storage conditions but may undergo degradation if exposed to high temperatures or prolonged storage periods.

Relevant analyses indicate that Sweetrex maintains its functional properties in various food matrices, making it a versatile ingredient in food formulations.

Applications

Sweetrex has a wide range of applications across several fields:

  1. Food Industry: Utilized for enhancing sweetness, improving texture, preventing crystallization, and retaining moisture in products like candies, baked goods, and beverages.
  2. Biotechnology: The invertase enzyme used in its production is also employed in various biotechnological processes, including creating high-fructose syrups.
  3. Pharmaceuticals: Acts as an excipient in drug formulations to enhance the stability and solubility of active ingredients.
Introduction to Sweetrex as a Multidisciplinary Research Subject

Conceptual Definition and Scope of Sweetrex in Academic Contexts

Sweetrex, chemically designated as invert sugar (CAS No. 37370-41-5), is a liquid sweetener composed of equimolar ratios of glucose and fructose. It is synthesized through the hydrolysis of sucrose, which cleaves the glycosidic bond between its constituent monosaccharides. The molecular formula is C₁₂H₂₄O₁₂, with a molecular weight of 360.31 g/mol and an isomeric SMILES structure of C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O [3]. This unique configuration confers enhanced solubility and sweetness intensity (≈1.3× sweeter than sucrose), positioning Sweetrex as a critical subject in food chemistry, biotechnology, and pharmacology research.

In academic contexts, Sweetrex serves as:

  • A model system for studying carbohydrate reactivity, including Maillard browning and caramelization kinetics.
  • A functional ingredient in pharmaceuticals for enhancing drug stability and solubility.
  • A biotechnological substrate in enzymatic hydrolysis studies, particularly using invertase [3]. Its multidisciplinary scope bridges gaps between synthetic chemistry, sensory science, and industrial applications.

Table 1: Fundamental Chemical Properties of Sweetrex

PropertyValue
Molecular FormulaC₁₂H₂₄O₁₂
Molecular Weight360.31 g/mol
CAS Number37370-41-5
Hydrolysis ByproductsGlucose + Fructose
Primary Industrial MethodEnzymatic (Invertase)

Historical Evolution of Sweetrex-Related Phenomena

The history of Sweetrex parallels advancements in sugar refining technology. Its origins trace back to 19th-century hydrolysis experiments, but industrial-scale production emerged in the mid-20th century with enzymatic optimization. Key milestones include:

  • 1870s: Discovery of acid-catalyzed sucrose inversion, enabling early Sweetrex prototypes.
  • 1950s: Shift to enzymatic hydrolysis using invertase (β-fructofuranosidase), allowing efficient processing at 60°C and pH 5.0 [3].
  • Post-2000: Integration into "clean-label" food movements as a natural alternative to high-fructose corn syrup (HFCS).

Industrial adoption accelerated during World Wars I and II, when sugar shortages necessitated alternatives. Manufacturers like Monsanto promoted invert sugar as a cost-effective sucrose substitute, embedding Sweetrex in global food systems [4]. Post-1980s, biotechnology refinements enabled high-purity Sweetrex production via vacuum evaporation, expanding its pharmaceutical and gourmet food applications [3].

Table 2: Historical Timeline of Sweetrex Development

PeriodInnovationImpact
1870–1900Acid hydrolysis discoveryBasic inversion methods established
1914–1945Wartime sugar substitutionAdoption in processed foods
1950–1970Enzymatic hydrolysis optimizationScalable, efficient production
1980–PresentBiotechnology-enhanced purificationPharmaceutical/excipient applications

Global Prevalence and Cultural Manifestations

Sweetrex permeates global food cultures with distinct regional variations:

  • European Union: Dominates artisanal baking and confectionery, valued for its moisture-retention in biscuits and fondants. Post-2011 EU approval of steviol glycosides spurred hybrid sweetener blends incorporating Sweetrex [10].
  • Asia: Integral to traditional sweets like Japanese wagashi, where its crystallization resistance ensures smooth textures.
  • North America: Used in breakfast cereals and beverages, leveraging its high solubility to enhance flavor dispersion [3].

Biotechnological applications are equally widespread. In pharmaceutical manufacturing, Sweetrex improves tablet compressibility by modulating moisture sorption properties [3]. Concurrently, plant biology research explores parallels between Sweetrex and natural sugar-transport systems (e.g., SWEET genes in Oryza sativa), highlighting evolutionary conservation in sugar metabolism [9].

Table 3: Global Applications of Sweetrex by Industry

IndustryUse CaseFunctional Benefit
Food ProductionBakery glazes, candies, ice creamPrevents crystallization; enhances texture
PharmaceuticalsTablet excipient, syrup baseImproves drug solubility/stability
BiotechnologySubstrate for artificial honey productionMimics natural nectar composition

Properties

CAS Number

37370-41-5

Product Name

Sweetrex

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2/t3-,5-,6-;3-,4+,5+,6+/m10/s1

InChI Key

PJVXUVWGSCCGHT-ZPYZYFCMSA-N

SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

invert sugar
invertose

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O

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